molecular formula C22H22O4 B14046035 (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid

(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid

Cat. No.: B14046035
M. Wt: 350.4 g/mol
InChI Key: KGZBHWJRYCMFMP-MOPGFXCFSA-N
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Description

(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a cyclohexane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available cyclohexanecarboxylic acid.

    Chiral Resolution: The racemic mixture of cyclohexanecarboxylic acid is resolved into its enantiomers using chiral resolution techniques.

    Fmoc Protection: The resolved (1R,2S)-cyclohexanecarboxylic acid is then reacted with 9H-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to introduce the Fmoc protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Resolution: Large-scale chiral resolution using techniques like crystallization or chromatography.

    Automated Synthesis: Automated systems for the Fmoc protection step to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting chiral centers.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid involves its role as a protecting group in organic synthesis. The Fmoc group protects the carboxylic acid functionality during reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Fmoc group can be removed under mild conditions, revealing the free carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid): Another chiral compound with a different protecting group.

    (1R,2S)-2-(((Benzyloxy)carbonyl)cyclohexanecarboxylic acid): Similar structure but with a benzyloxycarbonyl protecting group.

Uniqueness

The uniqueness of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid lies in its Fmoc protecting group, which offers advantages such as:

    Stability: The Fmoc group is stable under a wide range of reaction conditions.

    Ease of Removal: It can be removed under mild conditions, making it suitable for sensitive substrates.

    Versatility: The compound can be used in various synthetic applications, providing flexibility in organic synthesis.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H22O4/c23-21(24)18-11-5-6-12-19(18)22(25)26-13-20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,24)/t18-,19+/m1/s1

InChI Key

KGZBHWJRYCMFMP-MOPGFXCFSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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